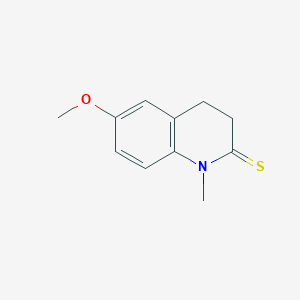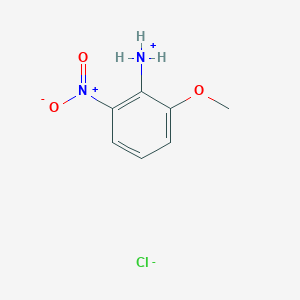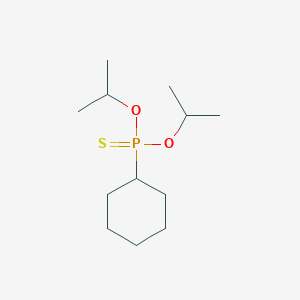
o,o-Diisopropyl cyclohexylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diisopropyl cyclohexylphosphonothioate, commonly referred to as Diisopropyl fluorophosphate (DFP), is an organophosphate compound that has been widely studied for its potential use in scientific research. DFP is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. As such, DFP has been used to study the role of AChE in various physiological and biochemical processes.
Wirkmechanismus
O,o-Diisopropyl cyclohexylphosphonothioate inhibits AChE by binding irreversibly to the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter at the synapse. This accumulation of acetylcholine can lead to overstimulation of the nervous system, resulting in seizures, respiratory failure, and death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of o,o-Diisopropyl cyclohexylphosphonothioate are primarily related to its inhibition of AChE. This can lead to a wide range of symptoms, including muscle weakness, respiratory distress, seizures, and death. o,o-Diisopropyl cyclohexylphosphonothioate has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of o,o-Diisopropyl cyclohexylphosphonothioate is its potency as an AChE inhibitor. This makes it a useful tool for studying the role of AChE in various physiological and biochemical processes. However, the irreversible nature of o,o-Diisopropyl cyclohexylphosphonothioate's inhibition of AChE can make it difficult to use in certain experiments. Additionally, the toxicity of o,o-Diisopropyl cyclohexylphosphonothioate can make it challenging to use in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research involving o,o-Diisopropyl cyclohexylphosphonothioate. One area of interest is the development of new antidotes for nerve agent exposure that are more effective than current treatments. Another potential direction is the use of o,o-Diisopropyl cyclohexylphosphonothioate in the study of neurodegenerative disorders, particularly those related to AChE dysfunction. Finally, there is potential for the development of new chemical tools based on o,o-Diisopropyl cyclohexylphosphonothioate that can be used to study other enzymes and biochemical processes.
Synthesemethoden
O,o-Diisopropyl cyclohexylphosphonothioate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with phosphorus trichloride to form cyclohexylphosphonochloridate. This intermediate is then reacted with diisopropylamine and sulfur to form o,o-Diisopropyl cyclohexylphosphonothioate.
Wissenschaftliche Forschungsanwendungen
O,o-Diisopropyl cyclohexylphosphonothioate has been used extensively in scientific research to study the role of AChE in various physiological and biochemical processes. One of the primary applications of o,o-Diisopropyl cyclohexylphosphonothioate has been in the study of nerve agent toxicity and the development of antidotes for nerve agent exposure. o,o-Diisopropyl cyclohexylphosphonothioate has also been used to study the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
182292-84-8 |
|---|---|
Produktname |
o,o-Diisopropyl cyclohexylphosphonothioate |
Molekularformel |
C12H25O2PS |
Molekulargewicht |
264.37 g/mol |
IUPAC-Name |
cyclohexyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H25O2PS/c1-10(2)13-15(16,14-11(3)4)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 |
InChI-Schlüssel |
HYFBMIXKRAQNHM-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(C1CCCCC1)OC(C)C |
Kanonische SMILES |
CC(C)OP(=S)(C1CCCCC1)OC(C)C |
Synonyme |
o,o-Diisopropyl cyclohexylphosphonothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



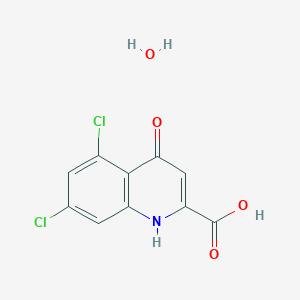
![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)
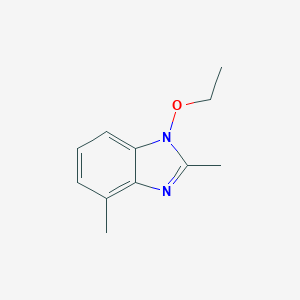
![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
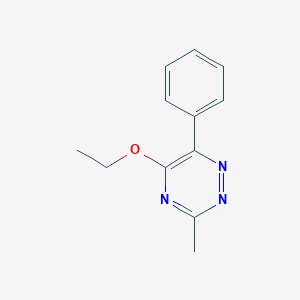
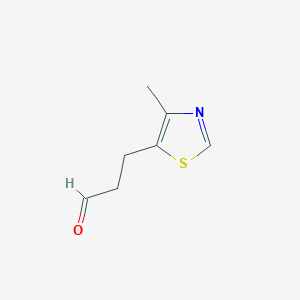
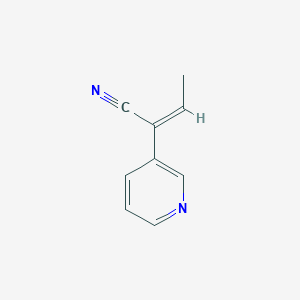
![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
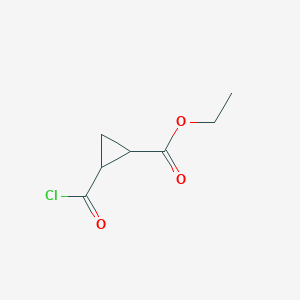
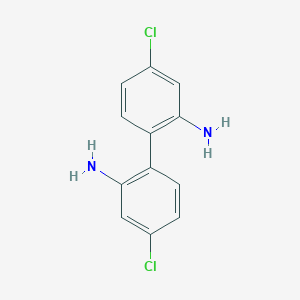
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
